molecular formula C9H9NO5 B1255092 p-Nitrobenzyl methyl carbonate

p-Nitrobenzyl methyl carbonate

Cat. No. B1255092
M. Wt: 211.17 g/mol
InChI Key: CTKAQWBPFDASQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-nitrobenzyl carbonate is a carbonate ester that is dimethyl carbonate in which one of the methyl groups has been replaced by a 4-nitrobenzyl group.

Scientific Research Applications

Chemical Reactions and Synthesis

  • p-Nitrobenzyl chloride reacts with active methylene compounds in the presence of potassium carbonate, yielding disubstituted products. This suggests potential applications in organic synthesis and chemical reactions (Li, 1989).
  • The reaction of 2-fluoro-5-nitrobenzyl bromide with active methylene compounds in acetone, catalyzed by potassium carbonate, leads to the formation of 4H-1-benzopyrans. This has implications for the synthesis of highly functionalized compounds in organic chemistry (Bunce et al., 2008).

Polymer and Materials Science

  • p-Nitrobenzyl-L-aspartates, including their homopolymers and copolymers with β-benzyl-L-aspartate, have been synthesized. The introduction of different groups into these compounds affects the helical sense of the polypeptide, indicating applications in polymer science (Hashimoto & Aritomi, 1966).
  • Aliphatic poly(carbonate)s with photolabile groups, such as nitrobenzyl photo cleavable groups, have been developed for biomedical and pharmaceutical applications, showcasing their utility in creating light-responsive materials (Sun et al., 2018).
  • The synthesis of novel biodegradable poly(carbonate ester)s with photolabile protecting groups, involving the ring-opening copolymerization of L-lactide with nitrobenzyl-based monomers, demonstrates their potential in drug delivery and material science (Xie et al., 2008).

Photolysis and Photochemical Reactions

  • The study of photochemical reaction mechanisms of nitrobenzyl compounds, such as methyl ethers, provides insights into their photolysis pathways. This is crucial for applications in photochemistry and the development of light-sensitive materials (Il'ichev et al., 2004).

Environmental and Engineering Applications

  • The use of p-nitrobenzyl acetate in an autogenic acid system for acid fracturing in high-temperature reservoirs illustrates its potential in environmental and engineering applications, particularly in the energy sector (Wang et al., 2020).

properties

Product Name

p-Nitrobenzyl methyl carbonate

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

IUPAC Name

methyl (4-nitrophenyl)methyl carbonate

InChI

InChI=1S/C9H9NO5/c1-14-9(11)15-6-7-2-4-8(5-3-7)10(12)13/h2-5H,6H2,1H3

InChI Key

CTKAQWBPFDASQZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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